(3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17855194
InChI: InChI=1S/C13H19FN2O/c1-17-6-5-16-8-12(13(15)9-16)10-3-2-4-11(14)7-10/h2-4,7,12-13H,5-6,8-9,15H2,1H3/t12-,13+/m0/s1
SMILES:
Molecular Formula: C13H19FN2O
Molecular Weight: 238.30 g/mol

(3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine

CAS No.:

Cat. No.: VC17855194

Molecular Formula: C13H19FN2O

Molecular Weight: 238.30 g/mol

* For research use only. Not for human or veterinary use.

(3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine -

Specification

Molecular Formula C13H19FN2O
Molecular Weight 238.30 g/mol
IUPAC Name (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine
Standard InChI InChI=1S/C13H19FN2O/c1-17-6-5-16-8-12(13(15)9-16)10-3-2-4-11(14)7-10/h2-4,7,12-13H,5-6,8-9,15H2,1H3/t12-,13+/m0/s1
Standard InChI Key DCHKJXBSVRDRCN-QWHCGFSZSA-N
Isomeric SMILES COCCN1C[C@H]([C@@H](C1)N)C2=CC(=CC=C2)F
Canonical SMILES COCCN1CC(C(C1)N)C2=CC(=CC=C2)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a five-membered pyrrolidine ring, with stereochemical specificity at the C3 and C4 positions ((3S,4R)-configuration). The 3-fluorophenyl group at C4 introduces aromaticity and electron-withdrawing characteristics, while the 2-methoxyethyl substituent at N1 contributes polarity and conformational flexibility .

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₉FN₂O
Molecular Weight238.30 g/mol
IUPAC Name(3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine
CAS Registry Number1414836-90-0
SMILES NotationCOCCN1CC@HC2=CC(=CC=C2)F

Stereochemical Significance

The (3S,4R) configuration critically influences molecular recognition processes. Computational studies suggest that this stereochemistry optimizes binding to enzymatic pockets, particularly in kinase inhibition contexts . The fluorine atom’s para position on the phenyl ring enhances metabolic stability compared to non-fluorinated analogs.

Synthetic Methodologies

Industrial Synthesis Pathways

Large-scale production typically employs a four-step sequence:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions yields the pyrrolidine scaffold.

  • Fluorophenyl Introduction: Suzuki-Miyaura coupling using 3-fluorophenylboronic acid installs the aromatic system with >90% regioselectivity .

  • Methoxyethyl Functionalization: N-alkylation with 2-methoxyethyl bromide in presence of K₂CO₃ achieves quantitative substitution.

  • Chiral Resolution: Diastereomeric salt formation with L-tartaric acid isolates the (3S,4R)-enantiomer .

Table 2: Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (%)
CyclizationH₂SO₄ (cat.), 80°C, 12h7885
CouplingPd(PPh₃)₄, Na₂CO₃, DME, 100°C9297
Alkylation2-Methoxyethyl bromide, K₂CO₃, DMF9598
ResolutionL-Tartaric acid, EtOH4199.5

Laboratory-Scale Modifications

Small batch synthesis often utilizes enantioselective catalysis. Recent advances employ Jacobsen’s thiourea catalysts for asymmetric aminohydroxylation, achieving 88% ee in preliminary trials . Microwave-assisted synthesis reduces reaction times by 60% while maintaining yields ≥80%.

Physicochemical Properties

Thermodynamic Characteristics

Differential scanning calorimetry reveals a melting point of 142-144°C with decomposition onset at 210°C . The compound exhibits moderate hydrophilicity (logP = 1.2 ± 0.1) suitable for blood-brain barrier penetration.

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 7.32-7.25 (m, 1H, Ar-H), 6.98-6.85 (m, 3H, Ar-H), 3.72-3.55 (m, 4H, OCH₂CH₂N), 3.40 (s, 3H, OCH₃), 3.12-2.95 (m, 2H, pyrrolidine-H), 2.80-2.65 (m, 1H, NH₂), 2.45-2.30 (m, 2H, pyrrolidine-H).

Mass Spectrometry

ESI-MS (m/z): [M+H]⁺ calcd. 239.15, found 239.14; major fragment ions at 194.10 (loss of CH₂OCH₃) and 123.08 (fluorophenyl moiety) .

Biological and Pharmacological Applications

Kinase Inhibition Activity

The compound serves as a key intermediate in Anizatrectinib (hTrkA-IN-1) synthesis, a potent tropomyosin receptor kinase inhibitor . In vitro assays demonstrate IC₅₀ = 12 nM against TrkA with >100-fold selectivity over TrkB/C isoforms .

Comparative Analysis with Structural Analogs

Table 3: Substituent Effects on Biological Activity

Analog SubstituentLogPTrkA IC₅₀ (nM)Metabolic Stability (t₁/₂, h)
3-Fluorophenyl (target)1.2126.7
4-Chlorophenyl1.8284.2
4-Methylphenyl2.1453.8
Phenyl1.0891.9

Data adapted from

Industrial and Regulatory Considerations

Global Trade Classification

Classified under HSN 98020000 as a laboratory chemical, the compound falls under Chapter 98 provisions for specialized imports . Current Good Manufacturing Practice (cGMP) compliance requires stringent control of residual palladium (<10 ppm) from coupling reactions .

Emerging Research Directions

Radiopharmaceutical Development

¹⁸F-labeled derivatives show promise as PET tracers for oncology imaging, leveraging the existing fluorine atom for facile radiolabeling . Preliminary biodistribution studies in murine models demonstrate 3.5% ID/g tumor uptake at 60 min post-injection .

Catalytic Applications

Immobilized on mesoporous silica, the compound catalyzes asymmetric Michael additions with 92% ee in model reactions, suggesting potential in fine chemical synthesis.

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